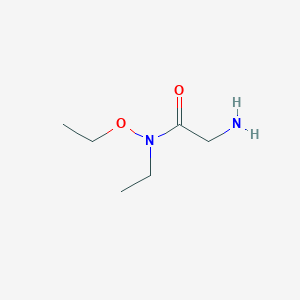

2-Amino-N-ethoxy-N-ethylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-amino-N-ethoxy-N-ethylacetamide |

InChI |

InChI=1S/C6H14N2O2/c1-3-8(10-4-2)6(9)5-7/h3-5,7H2,1-2H3 |

InChI Key |

CJMCRXPYQWAVIG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C(=O)CN)OCC |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Amino N Ethoxy N Ethylacetamide

Retrosynthetic Analysis and Key Disconnections

A foundational step in devising a synthetic route for 2-Amino-N-ethoxy-N-ethylacetamide is a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesizable precursors. The most logical and strategic disconnection for this particular molecule is at the amide bond, a robust and well-understood linkage in organic chemistry. This primary disconnection yields two key synthons: a 2-aminoacetyl cation equivalent and an N-ethoxy-N-ethylamine anion equivalent.

Further deconstruction of the N-ethoxy-N-ethylamine synthon presents two viable pathways. One involves the disconnection of the N-ethoxy bond, suggesting N-ethylhydroxylamine and an appropriate ethylating agent as potential precursors. An alternative disconnection at the N-ethyl bond points towards ethoxyamine and an ethylating agent as starting materials.

The 2-aminoacetyl synthon can be sourced from several accessible starting materials. A common and effective precursor is 2-chloroacetyl chloride, where the chlorine atom can be readily displaced by an amino group or a protected version thereof. Another excellent starting point is the simple amino acid, glycine (B1666218), which can be chemically activated to facilitate amide bond formation.

This analysis illuminates two primary synthetic strategies:

Strategy A: This approach focuses on the formation of the amide bond by reacting a suitably protected 2-aminoacetic acid derivative with N-ethoxy-N-ethylamine.

Strategy B: This strategy involves the N-alkylation of a pre-formed amide, such as the reaction of 2-amino-N-ethoxyacetamide with an ethylating agent.

The selection between these strategies is often dictated by factors such as the availability and cost of starting materials, the desired reaction conditions, and the required purity of the final this compound.

Precursor Chemistry and Starting Material Selection

The judicious selection of precursors is paramount for the successful and efficient synthesis of this compound. This choice is influenced by the selected synthetic pathway, economic considerations, and the necessity of employing protecting groups to prevent undesirable side reactions.

The construction of the acetamide (B32628) core of the target molecule relies on the careful selection of amine and carboxylic acid derivatives.

Carboxylic Acid Component: A derivative of 2-aminoacetic acid serves as a key precursor. Due to the inherent reactivity of the primary amine, it is often necessary to employ a protecting group. Commonly used amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). Consequently, N-Boc-glycine or N-Cbz-glycine represent excellent and widely used starting materials. These protected amino acids can be readily activated for the subsequent amide coupling reaction. An alternative, more reactive derivative that can be utilized is 2-azidoacetyl chloride, where the azide (B81097) group is subsequently reduced to the primary amine.

The introduction of the ethoxy and ethyl functionalities into the target molecule is achieved through the use of specific precursor molecules.

Ethoxy Group Precursors: The ethoxy group is typically incorporated using an ethoxylating agent. When synthesizing the N-ethoxy-N-ethylamine precursor, this can involve the reaction of a suitable nitrogen-based nucleophile with an ethylating agent that also provides the oxygen atom, such as ethoxyamine itself. Alternatively, if starting from a hydroxylamine (B1172632) derivative, an ethylating agent like ethyl iodide or diethyl sulfate (B86663) can be employed to form the ether linkage.

Ethyl Group Precursors: The ethyl groups are introduced into the molecule through the use of ethylating agents. Common and effective reagents for this purpose include ethyl iodide, ethyl bromide, and diethyl sulfate. The choice of the specific alkyl halide is often based on its reactivity, with ethyl iodide being more reactive than ethyl bromide. These reagents are typically used for the N-alkylation of either the amine or the amide nitrogen at the appropriate stage of the synthesis.

Table 1: Key Precursors and Their Roles

| Precursor Category | Example Precursor | Role in Synthesis |

| Protected Amino Acid | N-Boc-glycine | Serves as the source of the 2-aminoacetyl moiety with a protected amine group. |

| Activating Agent | Dicyclohexylcarbodiimide (B1669883) (DCC) | Facilitates the formation of the amide bond by activating the carboxylic acid. |

| Amine Component | N-ethoxy-N-ethylamine | Provides the N-ethoxy-N-ethylamino portion of the final molecule. |

| Ethylating Agent | Ethyl iodide | Introduces the ethyl group onto either a nitrogen or oxygen atom. |

| Deprotecting Agent | Trifluoroacetic acid (TFA) | Removes the Boc protecting group to unveil the primary amine. |

Direct Amidation Reactions for Acetamide Core Formation

The formation of the central acetamide bond represents a pivotal transformation in the synthesis of this compound. Direct amidation reactions are a common, efficient, and well-documented method for achieving this.

Condensation reactions, which form the amide bond through the elimination of a water molecule, are typically facilitated by the use of coupling reagents. These reagents activate the carboxylic acid group of the protected glycine derivative, rendering it more susceptible to nucleophilic attack by N-ethoxy-N-ethylamine.

Frequently employed coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). These reagents react with the carboxylic acid to generate a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, leading to the formation of the desired amide and a urea (B33335) byproduct. To enhance reaction rates and minimize potential side reactions like racemization (if a chiral center were present), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often incorporated into the reaction mixture.

Another highly effective class of coupling reagents includes phosphonium (B103445) salts, such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), as well as uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are renowned for their high efficiency and are frequently utilized in solid-phase peptide synthesis, a field that has extensively refined amide bond formation techniques.

The general reaction scheme can be represented as follows:

Protected 2-aminoacetic acid + N-ethoxy-N-ethylamine + Coupling Reagent → Protected this compound

Following the successful formation of the amide, the protecting group on the nitrogen of the aminoacetyl moiety is removed under appropriate conditions (for instance, acidic conditions for the removal of a Boc group) to yield the final target compound, this compound.

For example, a synthesis could commence with ethoxyamine. This starting material could be N-ethylated within the reaction vessel, and without isolation, the resulting N-ethoxy-N-ethylamine could be directly reacted with an activated derivative of 2-aminoacetic acid.

Another plausible one-pot strategy could involve the use of a haloacetyl halide, such as 2-chloroacetyl chloride. This reagent could initially react with N-ethoxy-N-ethylamine to form the intermediate 2-chloro-N-ethoxy-N-ethylacetamide. Subsequently, in the same pot, a source of ammonia (B1221849) or a protected amine could be introduced to displace the chloride and form the final product. However, it is important to note that this approach may be complicated by potential side reactions, such as the over-alkylation of the amine.

The successful development of any one-pot synthesis necessitates meticulous optimization of the reaction conditions. This includes the careful selection of the solvent, precise control of the reaction temperature, and a well-defined order of reagent addition to maximize the yield of the desired product while minimizing the formation of impurities.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Key Reagents |

| Stepwise Synthesis with Protecting Groups | Leads to a high purity of the final product; utilizes well-established and reliable methods. | Involves longer reaction sequences; requires additional steps for protection and deprotection. | N-Boc-glycine, DCC, TFA |

| Direct Amidation from Haloacetyl Halides | Offers a shorter reaction sequence. | Carries the potential for side reactions and may result in lower yields. | 2-Chloroacetyl chloride, N-ethoxy-N-ethylamine |

| One-Pot Synthesis | Provides increased efficiency and reduced chemical waste. | Demands careful and thorough optimization of all reaction conditions. | Ethoxyamine, Ethyl iodide, Activated glycine derivative |

Introduction of the Amino Functionality

The incorporation of the 2-amino group onto the N-ethoxy-N-ethylacetamide scaffold can be accomplished through several well-established chemical transformations. The choice of method often depends on the availability of starting materials, desired yield, and scalability of the reaction. Key strategies include direct amination of a suitable precursor or the reduction of a nitrogen-containing functional group like a nitro or azido (B1232118) moiety.

Direct amination of a 2-halo-N-ethoxy-N-ethylacetamide, such as 2-chloro-N-ethoxy-N-ethylacetamide, represents a straightforward approach to introduce the amino group. This method typically involves the reaction of the halo-acetamide with ammonia or an ammonia equivalent. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the aminating agent attacks the electrophilic carbon bearing the halogen.

A general method for the synthesis of 2-haloacetamides involves the reaction of a haloacetyl chloride with the corresponding amine. For instance, chloroacetyl chloride can be reacted with N-ethoxy-N-ethylamine in the presence of a base to yield N-ethoxy-N-ethyl-2-chloroacetamide. This intermediate can then be subjected to amination.

The reaction conditions for the amination step are crucial to optimize the yield and minimize the formation of byproducts, such as dialkylated products. The use of a large excess of the aminating agent, such as aqueous or anhydrous ammonia, can favor the formation of the primary amine. The reaction is often carried out in a suitable solvent, and the temperature is controlled to manage the reaction rate and selectivity.

| Aminating Agent | Substrate | General Conditions | Potential Byproducts |

| Ammonia (aqueous or anhydrous) | 2-Chloro-N-ethoxy-N-ethylacetamide | Excess ammonia, various solvents (e.g., ethanol (B145695), THF), controlled temperature | Dialkylated and trialkylated amines |

| Phthalimide (Gabriel Synthesis) | 2-Chloro-N-ethoxy-N-ethylacetamide | 1. Reaction with potassium phthalimide. 2. Hydrazinolysis or acidic hydrolysis. | - |

| Sodium Azide | 2-Chloro-N-ethoxy-N-ethylacetamide | Followed by reduction (see section 2.4.2) | - |

An alternative and often more controlled method for introducing the primary amino group is through the reduction of a corresponding nitro or azido precursor. This two-step approach involves first introducing the nitro or azido group, followed by its reduction to the amine.

The synthesis of a 2-azido-N-ethoxy-N-ethylacetamide can be achieved by reacting 2-chloro-N-ethoxy-N-ethylacetamide with sodium azide in a polar aprotic solvent like DMF or DMSO. This SN2 reaction typically proceeds with good yield. The resulting 2-azido derivative is then reduced to the desired 2-amino compound. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), lithium aluminum hydride (LiAlH₄), or Staudinger reaction conditions (using triphenylphosphine (B44618) followed by hydrolysis).

Similarly, a 2-nitro-N-ethoxy-N-ethylacetamide precursor could be synthesized, although this route is less common for simple acetamides. The reduction of the nitro group to a primary amine can be accomplished using various reducing agents, such as catalytic hydrogenation, metal/acid combinations (e.g., Sn/HCl, Fe/HCl), or other specialized reagents. A study on the reductive N-alkylation of nitroarenes using zinc dust and acetic acid highlights a mild and efficient method for generating amines from nitro compounds, which could be adapted for this synthesis. nih.gov

| Precursor | Reducing Agent/Method | General Conditions |

| 2-Azido-N-ethoxy-N-ethylacetamide | Catalytic Hydrogenation (H₂/Pd-C) | Methanol (B129727) or ethanol as solvent, room temperature and pressure |

| 2-Azido-N-ethoxy-N-ethylacetamide | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |

| 2-Azido-N-ethoxy-N-ethylacetamide | Staudinger Reaction (PPh₃, then H₂O) | THF or other aprotic solvents |

| 2-Nitro-N-ethoxy-N-ethylacetamide | Catalytic Hydrogenation (H₂/Pd-C) | Ethanol or acetic acid as solvent |

| 2-Nitro-N-ethoxy-N-ethylacetamide | Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Aqueous or alcoholic solutions |

Etherification Reactions for the Ethoxy Moiety

The formation of the N-ethoxy group is a critical step in the synthesis of this compound. This can be achieved through etherification reactions, with the Williamson ether synthesis being a prominent and versatile method.

The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this could involve reacting an N-ethyl-N-hydroxy-2-aminoacetamide precursor with an ethylating agent like ethyl iodide or ethyl bromide. masterorganicchemistry.com

The first step would be the deprotonation of the hydroxyl group of the N-ethyl-N-hydroxy-2-aminoacetamide derivative using a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding alkoxide. This is typically done in an aprotic solvent like THF or DMF. jk-sci.com The resulting alkoxide then acts as a nucleophile and attacks the ethyl halide in an SN2 reaction to form the desired ethoxy group.

The choice of the protecting group for the 2-amino functionality is crucial to prevent side reactions. A suitable protecting group that is stable to the basic conditions of the Williamson ether synthesis and can be easily removed later would be required.

| Base | Ethylating Agent | Solvent | General Temperature |

| Sodium Hydride (NaH) | Ethyl Iodide (EtI) | Tetrahydrofuran (B95107) (THF) | 0 °C to room temperature |

| Potassium Hydride (KH) | Ethyl Bromide (EtBr) | Dimethylformamide (DMF) | 0 °C to room temperature |

| Potassium Carbonate (K₂CO₃) | Diethyl Sulfate ((Et)₂SO₄) | Acetone (B3395972) | Reflux |

Direct alkylation of an N-ethyl-N-hydroxyacetamide derivative with an ethylating agent under basic conditions is another viable route. This method is essentially a variation of the Williamson ether synthesis. The hydroxyl group of a suitably protected N-ethyl-N-hydroxy-2-aminoacetamide would be deprotonated in situ by a base, followed by the addition of an ethylating agent.

For instance, reacting the N-hydroxy precursor with diethyl sulfate in the presence of a base like potassium carbonate in a solvent such as acetone is a common practice for O-alkylation. The efficiency of this reaction can be influenced by the nature of the base, the reactivity of the ethylating agent, and the reaction temperature.

Optimization of Synthetic Routes

For the amination step, optimization may involve screening different aminating agents, solvents, and temperatures to find the ideal conditions that favor the formation of the primary amine and reduce the formation of over-alkylated byproducts. In the case of reduction of azido or nitro precursors, the choice of reducing agent and catalyst, as well as reaction time and pressure (for hydrogenation), are critical factors to control for a clean and complete conversion.

In the Williamson ether synthesis, the choice of base, solvent, and temperature can significantly impact the reaction's success. wikipedia.org The use of phase-transfer catalysts can sometimes improve the yield and reaction rate, especially in industrial settings. byjus.com Careful selection of a protecting group for the amino functionality that is orthogonal to the etherification conditions is paramount for a successful multi-step synthesis.

Ultimately, the development of an optimized synthetic route would likely involve a comparative study of different methodologies to identify the most robust, scalable, and cost-effective process for the production of this compound.

Reaction Condition Screening (Temperature, Solvent, Catalyst)

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Screening of temperature, solvent, and catalyst is crucial for both the formation of the chloroacetamide intermediate and its subsequent conversion.

For the synthesis of 2-chloro-N-ethoxy-N-ethylacetamide, the reaction between N-ethoxy-N-ethylamine and chloroacetyl chloride is typically conducted at low temperatures, often between 0 and 10°C, to control the exothermic nature of the reaction and minimize side product formation. A variety of aprotic solvents can be employed, with dichloromethane (B109758) (DCM) and tetrahydrofuran (THF) being common choices due to their inertness and ability to dissolve the reactants. The presence of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid generated during the reaction.

The subsequent conversion of the chloro-intermediate to the azido-intermediate using sodium azide is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to ensure the solubility of the azide salt. The reaction temperature can be varied, typically ranging from room temperature to 80°C, to achieve a reasonable reaction rate.

The final reduction of the azido group to an amine can be accomplished using several catalytic hydrogenation methods. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere are effective. Alternatively, chemical reduction using reagents like triphenylphosphine (in the Staudinger reaction) followed by hydrolysis, or lithium aluminum hydride (LiAlH₄), can also be employed. The choice of solvent for the reduction step depends on the chosen method, with alcohols like ethanol or methanol being suitable for catalytic hydrogenation.

Table 1: Reaction Condition Screening for the Synthesis of this compound

| Step | Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|---|

| 1. Acylation | Temperature | 0°C | 25°C | 50°C |

| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile | |

| Base | Triethylamine | DIPEA | Pyridine (B92270) | |

| 2. Azidation | Temperature | 25°C | 50°C | 80°C |

| Solvent | DMF | DMSO | Acetone | |

| 3. Reduction | Catalyst | Pd/C | PtO₂ | Raney Nickel |

| Solvent | Ethanol | Methanol | Ethyl Acetate |

Yield Enhancement and Side Product Minimization

Maximizing the yield of this compound while minimizing the formation of impurities is a key objective. In the acylation step, slow, dropwise addition of chloroacetyl chloride to the solution of N-ethoxy-N-ethylamine at low temperatures is critical to prevent the formation of di-acylated or other side products. The use of a slight excess of the amine can also help to ensure complete consumption of the acylating agent.

During the azidation step, the primary side product can be the corresponding hydroxyacetamide resulting from hydrolysis of the chloro-intermediate if water is present. Therefore, anhydrous reaction conditions are crucial for high yields of the azido-intermediate.

In the final reduction step, incomplete reduction can leave residual azido compound, while over-reduction is generally not a concern with catalytic hydrogenation under controlled conditions. The purity of the final product can be enhanced through standard purification techniques such as column chromatography or recrystallization.

Table 2: Strategies for Yield Enhancement and Side Product Minimization

| Step | Strategy | Rationale |

|---|---|---|

| Acylation | Slow addition of chloroacetyl chloride | Controls exothermicity and minimizes side reactions. |

| Use of a non-nucleophilic base | Prevents unwanted reactions of the base with the electrophile. | |

| Azidation | Anhydrous reaction conditions | Prevents hydrolysis of the chloro-intermediate. |

| Use of a phase transfer catalyst | Can improve reaction rates in biphasic systems. | |

| Reduction | Careful monitoring of reaction progress | Ensures complete conversion of the azide without over-reduction. |

| Proper catalyst handling and activation | Maximizes the efficiency of the hydrogenation. |

Scalable Synthesis and Process Chemistry Considerations

Transitioning the synthesis of this compound from a laboratory scale to an industrial process requires careful consideration of several factors. For the acylation step, managing the exothermic nature of the reaction is a primary safety concern. The use of jacketed reactors with efficient cooling systems is essential. The choice of solvent may also be influenced by factors such as cost, toxicity, and ease of recovery and recycling.

For the azidation step, the use of sodium azide on a large scale presents safety challenges due to its toxicity and potential to form explosive heavy metal azides. Process safety reviews and appropriate handling procedures are mandatory. Alternative, less hazardous azide sources could be investigated.

Catalytic hydrogenation for the reduction step is generally scalable. However, the cost and handling of precious metal catalysts like palladium and platinum are significant considerations. Catalyst loading, recovery, and reuse are important economic factors. The use of high-pressure hydrogenation equipment is also a key aspect of process design.

Derivatization from the Core this compound Structure

The this compound core structure possesses two primary reactive sites for derivatization: the primary amino group and the N-ethoxy-N-ethylamide moiety.

The primary amino group can undergo a wide range of chemical transformations. For instance, it can be acylated with various acid chlorides or anhydrides to form a diverse library of amides. It can also be alkylated to produce secondary or tertiary amines. Reaction with aldehydes or ketones via reductive amination provides another avenue for modification. Furthermore, the amino group can be converted into other functional groups, such as isocyanates or ureas.

The N-ethoxy-N-ethylamide group is generally more stable. However, under certain conditions, the N-O bond of the ethoxy group could potentially be cleaved. The amide bond itself could be hydrolyzed under strong acidic or basic conditions, although this would lead to the decomposition of the core structure.

Table 3: Potential Derivatization Reactions

| Reactive Site | Reaction Type | Reagents | Potential Products |

|---|---|---|---|

| Primary Amino Group | Acylation | Acid chlorides, Anhydrides | N-acylated derivatives |

| Alkylation | Alkyl halides, Sulfates | Secondary/Tertiary amines | |

| Reductive Amination | Aldehydes, Ketones | N-alkylated derivatives | |

| Urea Formation | Isocyanates, Phosgene | Ureas, Carbamates | |

| N-Ethoxy Group | N-O Bond Cleavage | Strong reducing agents | N-ethylacetamide derivatives |

| Amide Bond | Hydrolysis | Strong acid or base | Degradation products |

Iii. Advanced Structural and Spectroscopic Characterization of 2 Amino N Ethoxy N Ethylacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular framework can be constructed.

The ¹H NMR spectrum of 2-Amino-N-ethoxy-N-ethylacetamide provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of each proton.

The primary amine (-NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The methylene (B1212753) protons of the ethyl group attached to the nitrogen will be split into a quartet by the adjacent methyl protons. Conversely, the methyl protons of the ethyl group will appear as a triplet due to coupling with the methylene protons. The methylene protons of the ethoxy group will present as a quartet, and its methyl protons as a triplet. The methylene protons adjacent to the carbonyl group will likely appear as a singlet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -NH₂ (amino) | 1.5 - 3.0 | Broad Singlet | 2H |

| -CH₂- (ethyl, on N) | 3.3 - 3.5 | Quartet | 2H |

| -CH₃ (ethyl, on N) | 1.1 - 1.3 | Triplet | 3H |

| O-CH₂- (ethoxy) | 3.8 - 4.0 | Quartet | 2H |

| O-CH₂-CH₃ (ethoxy) | 1.2 - 1.4 | Triplet | 3H |

| -CH₂- (acetamide) | 3.2 - 3.4 | Singlet | 2H |

| -C=O (amide) | - | - | - |

Note: Predicted values are based on analogous structures and standard chemical shift ranges. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the amide group is characteristically found at the most downfield position. The carbons of the ethyl and ethoxy groups will have distinct chemical shifts, with those bonded to heteroatoms (N and O) appearing at lower field strengths compared to the terminal methyl carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C=O (amide) | 170 - 175 |

| -CH₂- (acetamide) | 40 - 45 |

| -CH₂- (ethyl, on N) | 40 - 45 |

| -CH₃ (ethyl, on N) | 13 - 16 |

| O-CH₂- (ethoxy) | 65 - 70 |

| O-CH₂-CH₃ (ethoxy) | 14 - 17 |

Note: Predicted values are based on analogous structures and standard chemical shift ranges. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, cross-peaks would be observed between the methylene and methyl protons of the ethyl and ethoxy groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between protons and the carbon atoms they are directly attached to. This is invaluable for definitively assigning the proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). For example, it could show a correlation between the ethyl group protons and the amide carbonyl carbon, helping to piece together the larger molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can be used to determine the preferred conformation of the molecule in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The primary amine group would show two bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and ethoxy groups would appear just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band for the amide carbonyl group would be prominent in the range of 1630-1680 cm⁻¹.

N-H Bending: The bending vibration of the primary amine would be observed around 1590-1650 cm⁻¹.

C-N Stretching: This would appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

C-O Stretching: The C-O stretch of the ethoxy group would be visible around 1050-1150 cm⁻¹.

Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium-Strong |

| C=O Stretch (amide) | 1630 - 1680 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1350 | Medium |

| C-O Stretch (ether) | 1050 - 1150 | Strong |

Note: Predicted values are based on characteristic functional group frequencies.

Raman spectroscopy provides complementary information to FTIR. While polar functional groups like C=O tend to have strong IR signals, less polar bonds, such as C-C backbones, often produce strong Raman signals.

The Raman spectrum of this compound would be expected to show prominent peaks for the C-H stretching and bending modes. The C-C skeletal vibrations would also be clearly visible. The C=O stretch, while strong in the IR, would likely be a weaker band in the Raman spectrum. The symmetric vibrations of the molecule would be particularly Raman active, providing a unique vibrational fingerprint.

Analysis of Amide I, Amide II, and Amide III Bands

The Amide I band, which is the most intense absorption band in the IR spectrum of amides, arises primarily from the C=O stretching vibration. For secondary amides, this band typically appears in the region of 1630-1680 cm⁻¹. The exact wavenumber is sensitive to the molecular environment, including hydrogen bonding.

The Amide II band is a result of the coupling of the N-H in-plane bending and C-N stretching vibrations. This band is generally found between 1520 cm⁻¹ and 1570 cm⁻¹. The presence and position of the Amide II band are characteristic of the secondary amide group.

The Amide III band is more complex, originating from a mixture of C-N stretching, N-H bending, and other vibrations. It is observed in the 1220-1300 cm⁻¹ range and is generally weaker than the Amide I and Amide II bands.

For this compound, the presence of the primary amino group (-NH₂) would introduce additional N-H stretching and bending vibrations, which could lead to a more complex spectrum compared to a simple N,N-disubstituted amide.

Table 1: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300-3500 |

| C-H Stretch | Alkyl | 2850-3000 |

| Amide I (C=O Stretch) | Amide | ~1640-1680 |

| Amide II (N-H Bend, C-N Stretch) | Amide | ~1520-1570 |

| Amide III | Amide | ~1220-1300 |

| C-N Stretch | Amine/Amide | 1000-1250 |

| C-O Stretch | Ethoxy | ~1050-1150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₆H₁₄N₂O₂), the theoretical exact mass can be calculated.

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Exact Mass (Da) |

| C₆H₁₄N₂O₂ | Monoisotopic | 146.1055 |

An experimental HRMS measurement yielding a value very close to this calculated exact mass would confirm the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides detailed structural information. While specific MS/MS data for this compound is not available, likely fragmentation pathways can be proposed based on the functional groups present.

Common fragmentation patterns for amides include cleavage of the amide bond and cleavage of the bonds adjacent to the carbonyl group (α-cleavage). The presence of the ethoxy and ethyl groups on the nitrogen atom, as well as the amino group on the acetyl moiety, would lead to characteristic fragmentation patterns.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Nominal m/z |

| [M - CH₃]⁺ | Loss of a methyl radical | 131 |

| [M - C₂H₅]⁺ | Loss of an ethyl radical | 117 |

| [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical | 101 |

| [CH₂NH₂]⁺ | Aminomethyl cation | 30 |

| [C₂H₅N(O)C(O)]⁺ | 87 |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A successful X-ray crystallographic analysis of this compound would provide a detailed geometric description of the molecule. Based on data from similar small organic molecules, expected values for key geometric parameters can be estimated.

Table 4: Estimated Bond Lengths and Angles for this compound

| Bond | Estimated Length (Å) | Angle | Estimated Angle (°) |

| C=O | ~1.23 | O=C-N | ~122 |

| C-N (amide) | ~1.33 | C-N-C | ~118 |

| N-O | ~1.45 | C-N-O | ~110 |

| C-C (acetyl) | ~1.52 | ||

| C-N (amine) | ~1.47 |

The torsion angles would define the conformation of the molecule, including the planarity of the amide group and the orientation of the substituents.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)

The presence of both a primary amino group (-NH₂) and an amide N-H group (if present in a tautomeric form or as a secondary amide impurity) makes this compound capable of acting as a hydrogen bond donor. The carbonyl oxygen and the oxygen of the ethoxy group can act as hydrogen bond acceptors.

In the solid state, it is expected that these functional groups would participate in a network of intermolecular hydrogen bonds, influencing the crystal packing. The specific nature of this hydrogen bonding network, including the distances and angles of the hydrogen bonds, would be revealed by X-ray crystallography. These interactions are crucial for understanding the supramolecular chemistry of the compound.

Iv. Computational Chemistry and Theoretical Studies on 2 Amino N Ethoxy N Ethylacetamide

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactivity Sites:There are no published MEP surface maps to analyze the charge distribution and predict the reactivity sites for this compound.

To fulfill the request, peer-reviewed scientific studies focusing on the computational analysis of "2-Amino-N-ethoxy-N-ethylacetamide" would need to be conducted and published.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density within a molecule, providing insights into intramolecular interactions and charge transfer. uni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the stabilizing effects of electron delocalization.

For this compound, several key intramolecular interactions would be anticipated. The nitrogen and oxygen atoms possess lone pairs of electrons that can act as donors, while antibonding orbitals (σ* and π*) associated with various bonds can act as acceptors.

Key Expected Intramolecular Interactions:

n → π Interactions:* The lone pair on the amide nitrogen atom (n_N) is expected to exhibit significant delocalization into the antibonding π* orbital of the adjacent carbonyl group (C=O). This interaction is characteristic of amides and is responsible for the partial double bond character of the C-N bond, leading to a planar amide linkage. Similarly, the lone pairs on the ethoxy oxygen (n_O) and the amino nitrogen (n_N) can interact with neighboring antibonding orbitals.

Charge Transfer: These delocalization interactions result in an intramolecular charge transfer (ICT) from the donor to the acceptor orbitals. The magnitude of this charge transfer can be estimated by second-order perturbation theory, which calculates the stabilization energy associated with each donor-acceptor interaction. uni-muenchen.de

A hypothetical NBO analysis for this compound would likely reveal a significant stabilization energy arising from the n_N → π*_CO interaction, confirming the resonance stabilization of the amide group. The analysis would also quantify the charge distribution across the molecule, highlighting the electronegative character of the oxygen and nitrogen atoms.

Table 1: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Estimated) |

| n(N_amide) | π(C=O) | > 40 |

| n(O_ethoxy) | σ(N-C_ethyl) | 2 - 5 |

| n(N_amino) | σ(C-C) | 1 - 3 |

| n(O_carbonyl) | σ(C-N_amide) | 2 - 5 |

Note: The values in this table are hypothetical and are based on typical values observed in similar amide and amine structures. Actual values would require specific quantum chemical calculations.

Simulation of Molecular Interactions

The presence of both hydrogen bond donors (the primary amine group, -NH2) and acceptors (the carbonyl oxygen, the ethoxy oxygen, and the amide nitrogen) in this compound suggests that intermolecular hydrogen bonding will play a crucial role in its condensed-phase behavior. Computational simulations can model these interactions to understand aggregation, solvation, and conformational stability.

Theoretical studies on amides have shown that intermolecular hydrogen bonding can significantly influence molecular geometry. nih.gov For instance, hydrogen bonding to the carbonyl oxygen can increase the planarity of the amide group by enhancing its dipolar character. Conversely, hydrogen bonding involving the nitrogen lone pair could potentially induce non-planarity.

In a simulation of multiple this compound molecules, one would expect to observe strong hydrogen bonds of the type N-H···O=C and N-H···O(ethoxy). The formation of dimeric or larger cluster structures stabilized by these interactions is highly probable. The strength and geometry of these hydrogen bonds can be calculated, providing data on interaction energies and distances. Such studies are critical for understanding the physical properties of the substance, such as its boiling point and solubility.

The conformation and reactivity of this compound are expected to be sensitive to the solvent environment. Computational models, such as the self-consistent reaction field (SCRF) theory, can be employed to simulate the influence of different solvents. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule.

In polar solvents, the more polar conformers of the molecule will be stabilized. For this compound, conformations with a larger dipole moment would be favored in solvents like water or ethanol (B145695). This can affect the rotational barriers around single bonds, for example, the C-N bond of the ethyl group or the C-O bond of the ethoxy group. Studies on similar amide systems have shown that the rotational barrier of the amide C-N bond increases in polar solvents due to the enhanced stabilization of the planar, charge-separated resonance form. nih.gov

The reactivity of the molecule can also be altered by the solvent. For instance, the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon can be modulated by solvent interactions. Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific hydrogen bonding interactions with the solvent and their effect on the electronic structure and reactivity. rsc.org

Computational Prediction of Spectroscopic Properties

Computational methods can predict the infrared (IR) and Raman spectra of molecules with a good degree of accuracy. These calculations are typically performed by first optimizing the molecular geometry and then calculating the vibrational frequencies and their corresponding intensities. The resulting theoretical spectrum can be compared with experimental data to aid in spectral assignment and structural elucidation.

For this compound, the simulated IR spectrum would be expected to show characteristic peaks for the functional groups present:

N-H stretching: The primary amine group would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Vibrations from the ethyl and methylene (B1212753) groups would appear around 2850-3000 cm⁻¹.

C=O stretching: A strong absorption band for the amide carbonyl group would be predicted, typically around 1650-1680 cm⁻¹. The exact position would be sensitive to intramolecular and intermolecular hydrogen bonding.

N-H bending: The bending vibration of the amine group would be expected in the region of 1590-1650 cm⁻¹.

C-N and C-O stretching: These vibrations would appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Raman spectroscopy provides complementary information. cardiff.ac.uk The simulated Raman spectrum would likely show strong signals for the more polarizable bonds, such as the C-C and C-N bonds. Theoretical calculations can also predict Raman intensities, aiding in the interpretation of the experimental spectrum.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Estimated) | Expected IR Intensity | Expected Raman Activity |

| -NH₂ | Asymmetric Stretch | ~3450 | Medium | Medium |

| -NH₂ | Symmetric Stretch | ~3350 | Medium | Medium |

| -CH₂-, -CH₃ | C-H Stretch | 2850-3000 | Medium-Strong | Strong |

| C=O | Amide I Stretch | ~1670 | Very Strong | Medium |

| -NH₂ | Scissoring | ~1620 | Medium | Weak |

| C-N (amide) | Stretch | ~1250 | Medium | Medium |

| C-O (ethoxy) | Stretch | ~1100 | Strong | Medium |

Note: These are estimated frequencies and are highly dependent on the level of theory and basis set used in the calculation. Anharmonic corrections are often necessary for better agreement with experimental data. osti.gov

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H, ¹³C, and ¹⁵N nuclei. nih.gov These calculations involve determining the magnetic shielding tensor for each nucleus in the molecule. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

The ¹³C NMR spectrum would provide information about the carbon skeleton. The carbonyl carbon would be the most deshielded, appearing at a high chemical shift (typically >170 ppm). The carbons bonded to nitrogen and oxygen would also be deshielded compared to simple alkanes.

Table 3: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Nucleus | Calculated Chemical Shift (ppm vs. TMS) (Estimated) |

| -NH₂ | ¹H | 1.5 - 3.0 |

| -CH₂- (acetamide) | ¹H | ~3.5 |

| -O-CH₂- (ethoxy) | ¹H | ~3.8 |

| -CH₃ (ethoxy) | ¹H | ~1.2 |

| -N-CH₂- (ethyl) | ¹H | ~3.4 |

| -CH₃ (ethyl) | ¹H | ~1.1 |

| C=O | ¹³C | ~172 |

| -CH₂- (acetamide) | ¹³C | ~50 |

| -O-CH₂- (ethoxy) | ¹³C | ~65 |

| -CH₃ (ethoxy) | ¹³C | ~15 |

| -N-CH₂- (ethyl) | ¹³C | ~45 |

| -CH₃ (ethyl) | ¹³C | ~13 |

Note: These are estimated values. Actual chemical shifts can be influenced by solvent, temperature, and pH. The accuracy of calculated NMR shifts depends heavily on the computational method and the inclusion of solvent effects.

Theoretical Insights into Reaction Mechanisms

Understanding the precise step-by-step process of a chemical reaction, known as the reaction mechanism, is fundamental to controlling and optimizing chemical processes. Theoretical studies illuminate these mechanisms by calculating the energies and structures of all species involved, including transient intermediates and high-energy transition states. For this compound, this could involve modeling reactions such as hydrolysis, nucleophilic acyl substitution, or rearrangements. researchgate.net

The transition state is the ephemeral, highest-energy arrangement of atoms that occurs as reactants transform into products. Its characterization is a cornerstone of mechanistic studies. rsc.org Using quantum mechanical methods like Density Functional Theory (DFT), researchers can computationally locate and characterize the transition state for a given reaction of this compound.

A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion of the atoms along the reaction path, for instance, the breaking of a carbon-nitrogen bond and the simultaneous formation of a new bond with an incoming nucleophile. The geometry of the transition state provides a snapshot of the bond-stretching and bond-forming events at the peak of the energy barrier.

Table 1: Illustrative Data for a Hypothetical Transition State in the Acid-Catalyzed Hydrolysis of this compound

| Parameter | Illustrative Value | Description |

| Imaginary Frequency | -385 cm⁻¹ | Confirms the structure is a true first-order saddle point (a transition state). The negative sign indicates an unstable mode that leads the reaction forward. |

| C-N Bond Distance | 1.48 Å | The bond between the carbonyl carbon and the amide nitrogen is elongated compared to the reactant state (typically ~1.33 Å), indicating it is in the process of breaking. |

| C-O(water) Bond Distance | 1.95 Å | A new bond between the carbonyl carbon and the oxygen of an attacking water molecule is partially formed. |

| Proton Transfer Distance | 1.20 Å (O-H) | In an acid-catalyzed mechanism, a proton may be transferred to the carbonyl oxygen, and this bond distance would be elongated from a typical covalent O-H bond. |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of a transition state characterization. Actual values would be derived from specific quantum chemical calculations.

A reaction coordinate is a collective variable that represents the progress of a reaction. An analysis of the reaction coordinate, often through an Intrinsic Reaction Coordinate (IRC) calculation, provides a detailed mapping of the minimum energy path connecting reactants, the transition state, and products. This analysis is crucial to confirm that a calculated transition state indeed connects the intended reactants and products.

For a reaction involving this compound, the IRC plot would show the change in potential energy as the geometry of the system evolves. This "walk" down the potential energy surface from the transition state provides a virtual step-by-step movie of the reaction, revealing any short-lived intermediates that might be formed along the pathway.

The activation energy (Ea) is the energy difference between the reactants and the transition state. It represents the minimum energy required to initiate the chemical reaction and is a primary factor governing the reaction rate. Computational chemistry provides a robust method for calculating these energy barriers.

By determining the energies of the optimized reactant molecules and the transition state, the activation energy for a specific reaction of this compound can be calculated. These calculations can be performed for various reaction conditions, for example, to compare a non-catalyzed reaction with a catalyzed one, thereby quantifying the efficiency of a potential catalyst. N-alkoxyamides, the class to which this compound belongs, are known to have unique reactivity in nucleophilic additions, and computational studies can explain the electronic effects of the N-alkoxy group on the activation barriers. rsc.org

Table 2: Hypothetical Activation Energy Barriers for Proposed Reactions of this compound

| Reaction Type | Catalyst | Calculated Activation Energy (Ea) (kcal/mol) | Implication |

| Neutral Hydrolysis | None | 35.2 | A high barrier suggests the reaction is very slow without a catalyst. |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 18.5 | A significantly lower barrier indicates that acid catalysis dramatically speeds up the rate of hydrolysis. |

| Nucleophilic Addition | None | 25.8 | A moderate barrier, suggesting the reaction is feasible under thermal conditions. |

Note: These activation energy values are hypothetical examples based on similar amide systems and are for illustrative purposes. Specific values depend on the chosen computational method and level of theory.

An extensive review of scientific literature and chemical databases reveals a significant lack of specific information regarding the compound This compound . While the component parts of the name relate to common organic functional groups, there is no available research detailing the synthesis, properties, or applications of this precise molecule within the contexts requested.

Searches for its role as a building block in complex organic synthesis, its potential integration into peptidomimetic structures, its use in the synthesis of heterocyclic compounds, or its application in radiopharmaceutical design did not yield any specific results. The scientific literature does contain extensive information on related topics in a general sense:

Unnatural Amino Acids: The incorporation of unnatural amino acids is a widely used strategy in peptide and protein engineering to introduce novel properties. youtube.com These modifications can enhance stability, enforce specific conformations, or introduce reactive handles for labeling. youtube.com Methods exist for the ribosomal incorporation of N-alkyl amino acids, which are valuable for increasing proteolytic stability and cell permeability of peptides. rsc.org

Heterocyclic Synthesis: The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. nih.gov Many strategies exist for their creation, including cyclization reactions that form new bonds. For instance, oxidative cyclization of 2-aminomethyl-phenylamines is a known method for producing indazoles, a common motif in drug design. organic-chemistry.org Pyrimidines and purines, the building blocks of DNA and RNA, are synthesized in organisms through complex multi-step pathways involving precursors like carbamoyl (B1232498) phosphate. youtube.com

Peptide Synthesis: The late-stage modification of peptides on a solid support is a powerful technique. For example, methods have been developed for the on-resin synthesis of α-thioether linkages, which are found in certain peptide natural products. nih.gov

However, none of these general principles or specific examples found in the literature make any mention of This compound . The compound is not listed as a commercially available unnatural amino acid derivative, nor does it appear as a precursor or intermediate in documented syntheses of heterocyclic or radiopharmaceutical agents.

Due to this absence of specific data, it is not possible to provide a detailed, evidence-based article on the applications of This compound as outlined. The compound may be a theoretical structure, a novel proprietary molecule not described in public literature, or a rarely used intermediate.

V. Role As a Versatile Building Block in Complex Organic Synthesis

Application in Radiopharmaceutical Design (as a structural motif or linker)

Design of Linker Moieties for Imaging Probes

In the design of molecular imaging probes, linkers are crucial for connecting a targeting moiety (e.g., a peptide or antibody that binds to a specific biological target) to a signaling moiety (e.g., a fluorescent dye, a radioactive isotope, or a paramagnetic metal ion). nih.gov The structure of 2-Amino-N-ethoxy-N-ethylacetamide is well-suited for this role.

The terminal primary amine provides a nucleophilic handle for straightforward conjugation to various molecules. For instance, it can be acylated by an activated carboxylic acid on a targeting peptide or can form a stable bond with isothiocyanates on fluorescent dyes. nih.gov The N-ethoxy-N-ethylacetamide portion of the molecule offers several advantages as a spacer:

Controlled Hydrophilicity: The ether and amide functionalities can increase the water solubility of the final probe, which is often a critical requirement for in vivo applications.

Conformational Flexibility: The ethyl and ethoxy groups provide rotational freedom, which can prevent the targeting and signaling moieties from interfering with each other's function.

Biocompatibility: Short-chain amino-ether structures are often well-tolerated in biological systems. google.com

The synthesis of such probes would typically involve a multi-step process where the this compound linker is sequentially coupled to the other components of the probe. The primary amine allows for initial attachment, while the amide group remains a stable part of the linker backbone. This modular approach is fundamental to creating a diverse range of imaging agents. nih.gov

Structural Scaffolding for Non-Emitting Diagnostic Agents

Beyond imaging, this compound can serve as a foundational scaffold for non-emitting diagnostic agents, such as those used in targeted drug delivery systems or as components of larger diagnostic assemblies. For example, in the development of Proteolysis Targeting Chimeras (PROTACs), linker technology is essential for connecting a protein-of-interest ligand to an E3 ubiquitin ligase ligand. mdpi.com

Formation of Functionalized Molecular Architectures

The reactivity of the primary amine group makes this compound a valuable monomer or surface modification agent for creating complex, functional materials.

Polymeric Materials and Macromolecular Conjugates

In polymer chemistry, monomers with primary amine groups are frequently used to synthesize a variety of functional polymers. This compound could be incorporated into polymer chains through several mechanisms:

Polyamidation: The amine group can react with dicarboxylic acids or their derivatives to form polyamides. The N-ethoxy-N-ethylacetamide moiety would be a recurring side chain, imparting specific properties like increased hydrophilicity or altered mechanical characteristics to the polymer.

Grafting: The amine can act as an initiation site for ring-opening polymerization of other monomers, or it can be grafted onto existing polymer backbones that have been activated with electrophilic groups.

Such polymers could find use in creating biocompatible hydrogels, drug-delivery nanoparticles, or functional coatings for medical devices. The N-alkoxy amide side chains could influence the swelling behavior, drug-loading capacity, and interactions with biological systems.

Surface Modification Agents

The modification of material surfaces is critical for improving biocompatibility, controlling adhesion, and introducing new functionalities. nih.gov The primary amine of this compound allows it to be covalently attached to a wide range of surfaces. researchgate.net

For example, surfaces containing carboxylic acid, epoxy, or isocyanate groups can be readily functionalized by reaction with the amine. researchgate.net This process would create a surface decorated with N-ethoxy-N-ethylacetamide groups. Such a modification could be used to:

Increase Hydrophilicity: The polar amide and ether groups would render a hydrophobic surface more hydrophilic, which can be crucial for improving the biocompatibility of medical implants or enhancing the performance of biosensors. researchgate.netnih.gov

Provide a Platform for Further Functionalization: While the primary amine is consumed in the attachment, the N-ethoxy group could potentially be a site for further chemical transformation in more advanced applications, allowing for the creation of multi-layered surface architectures.

The effectiveness of such surface modifications can be analyzed using techniques like X-ray photoelectron spectroscopy (XPS) to confirm the presence of nitrogen and changes in carbon and oxygen environments, and contact angle measurements to quantify the change in surface wettability. researchgate.netnih.gov

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as chemical libraries. These libraries are then screened for biological activity to identify new drug leads or functional materials.

Generation of Diverse Chemical Libraries

This compound is an excellent building block for combinatorial library synthesis due to its primary amine, which serves as a key point of diversification. In solid-phase or solution-phase synthesis, the amine can be reacted with a large collection of different reagents, such as:

Carboxylic Acids: Using a variety of coupling reagents, a library of amides can be generated. arkat-usa.org

Aldehydes and Ketones: Reductive amination would produce a library of secondary amines.

Sulfonyl Chlorides: Reaction would yield a library of sulfonamides.

Each of these reactions would attach a different "R-group" to the nitrogen atom, creating a library of compounds with the common 2-(N-ethoxy-N-ethylacetamido)ethyl core but with diverse substituents. This approach allows for the systematic exploration of the chemical space around this central scaffold. The N-ethoxy-N-ethylacetamide fragment itself provides a consistent structural and physicochemical background, allowing for a clearer interpretation of how the diverse R-groups affect the properties (e.g., binding affinity to a biological target) of the library members.

Lack of Publicly Available Research on "this compound" in High-Throughput Synthesis

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research specifically detailing the role of the chemical compound “this compound” as a versatile building block in the high-throughput synthesis of novel chemical entities.

Extensive searches have been conducted to locate studies, research findings, or data tables related to the application of this specific compound in combinatorial chemistry or diversity-oriented synthesis. These inquiries have yielded no results, indicating that the use of "this compound" in this context has not been documented in accessible scientific literature.

While the general class of N-alkoxy-N-alkylamides, often referred to as Weinreb amides, are recognized for their utility in controlled acylation reactions and their application in the synthesis of compound libraries, there is no specific information available for the amino-substituted derivative . The presence of the amino group on the acetyl backbone introduces unique functionality that would necessitate specific investigation to understand its behavior and potential as a building block in high-throughput synthesis workflows.

Therefore, due to the absence of any research data on "this compound" for the specified application, it is not possible to generate a scientifically accurate article on its role in the high-throughput synthesis of novel chemical entities. The creation of such an article would require speculative information that is not supported by any documented research.

Vi. Advanced Chemical Reactivity Studies of the 2 Amino N Ethoxy N Ethylacetamide Moiety

Reactivity of the Primary Amine Functionality

The primary amino group (-NH₂) in 2-Amino-N-ethoxy-N-ethylacetamide is a key site for a variety of chemical transformations due to the nucleophilic nature of the nitrogen atom.

Acylation: The primary amine is expected to readily undergo acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction, a type of nucleophilic acyl substitution, would lead to the formation of a new amide bond. For instance, reaction with an acyl chloride in the presence of a base (like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct) would yield an N-acylated derivative.

Alkylation: The nitrogen atom of the primary amine can act as a nucleophile and attack alkyl halides in a nucleophilic substitution reaction. This process can lead to a mixture of mono-, di-, and even tri-alkylated products, as well as quaternary ammonium (B1175870) salts, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, specific reagents and reaction conditions would be necessary.

Arylation: The introduction of an aryl group onto the primary amine can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and the amine in the presence of a palladium catalyst and a base. Another approach is copper-catalyzed N-arylation, which can be selective for the N-terminus in peptides under specific conditions. anu.edu.au

Table 1: Representative Acylation, Alkylation, and Arylation Reactions of a Primary Amine

| Reaction Type | Reagent | Product Type | General Conditions |

| Acylation | Acyl Chloride (R-COCl) | N-Alkyl Amide | Base (e.g., Pyridine), Aprotic Solvent |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base, Polar Solvent |

| Arylation | Aryl Halide (Ar-X) | N-Aryl Amine | Pd or Cu catalyst, Base, Inert Atmosphere |

The primary amine of this compound is expected to react with aldehydes and ketones to form imines, also known as Schiff bases. nih.govrsc.orgrsc.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netmdpi.com The reaction is typically catalyzed by acid and is reversible. rsc.orgrsc.org The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl group of the intermediate carbinolamine to facilitate its departure as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. rsc.orgrsc.org

These imine derivatives can be of significant interest in synthetic chemistry as they can be subsequently reduced to form secondary amines or be used as ligands in coordination chemistry.

Table 2: Formation of Imines from a Primary Amine and Carbonyl Compounds

| Carbonyl Compound | Product | General Conditions |

| Aldehyde (R-CHO) | Aldimine (Schiff Base) | Acid catalyst (e.g., p-TsOH), Removal of water |

| Ketone (R₂C=O) | Ketimine (Schiff Base) | Acid catalyst (e.g., p-TsOH), Removal of water |

Reactivity at the Amide Carbonyl Group

The N-ethoxy-N-ethylamide moiety presents a unique reactivity profile compared to simple amides due to the presence of the N-alkoxy group.

While amides are generally less reactive towards nucleophiles than ketones or esters, N-alkoxyamides, such as the one present in the target molecule, exhibit enhanced reactivity. The N-alkoxy group can facilitate nucleophilic addition to the amide carbonyl. nih.govrsc.orgrsc.orgrsc.org This allows for the one-pot introduction of two different nucleophiles, leading to a variety of substituted amines. rsc.org The N-alkoxy group plays a dual role: it activates the amide carbonyl for the first nucleophilic addition and can form a stable five-membered chelated intermediate, preventing further addition of the first nucleophile. nih.gov This allows for a subsequent, different nucleophilic addition.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield a carboxylic acid and the corresponding amine. rsc.orgnih.gov Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. rsc.org Basic hydrolysis proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov Generally, amides are quite stable and require heating for hydrolysis to occur.

Transamidation: This process involves the exchange of the amine portion of an amide with another amine. While direct transamidation is often difficult due to the stability of the amide bond, it can be facilitated by catalysts. researchgate.net Metal oxides like cerium oxide have been shown to catalyze the transamidation of amides with amines under solvent-free conditions. rsc.org

Table 3: Representative Reactions at the Amide Carbonyl

| Reaction Type | Reagent | Product Type | General Conditions |

| Nucleophilic Addition | Organometallic Reagents (e.g., Grignard, Organolithium) | Ketones (after hydrolysis) or Amines | Aprotic Solvent, Low Temperature |

| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic Acid + Amine Salt | Dilute Acid (e.g., HCl, H₂SO₄), Heat |

| Basic Hydrolysis | OH⁻, heat | Carboxylate Salt + Amine | Aqueous Base (e.g., NaOH), Heat |

| Transamidation | Amine (R₂NH), Catalyst | New Amide | Metal Catalyst (e.g., CeO₂), Heat |

Reactivity of the Ether Linkage

The N-O-C ether linkage in the N-ethoxy group is a site of potential reactivity, distinct from more common C-O-C ether linkages.

The N-O bond in N-alkoxyamides is relatively weak and can be cleaved under certain conditions. mdpi.com Reductive cleavage of the N-O bond can occur, for instance, using elemental sulfur in the presence of a base, which would convert the N-alkoxyamide to a standard N,N-disubstituted amide. rsc.org

Furthermore, N-alkoxyamides can undergo rearrangement reactions. Base-mediated rearrangements have been documented where the N-alkoxy group participates in the transformation. nih.govrsc.org For example, under specific basic conditions, N-alkoxy-N-methylamides can undergo a homologative rearrangement to form N-acyl-N,O-acetals. nih.govrsc.org This reactivity highlights the synthetic potential of the N-O bond within this functional group.

Table 4: Representative Reactions of the N-O Ether Linkage in N-Alkoxyamides

| Reaction Type | Reagent/Condition | Product Type |

| Reductive Cleavage | Elemental Sulfur, Base (DABCO) | N,N-Disubstituted Amide |

| Homologative Rearrangement | Strong Base (e.g., s-BuLi), Low Temperature | N-Acyl-N,O-acetal |

Cleavage Reactions

The N-O bond in N-alkoxyamides is a key functional handle that can be cleaved under specific reductive conditions to yield the corresponding amides. This transformation is valuable for synthetic strategies where the N-alkoxy group serves as a protecting or directing group that is later removed.

Reductive Cleavage:

Metal-Free Reductive Cleavage: A notable method involves treating the N-alkoxyamide with elemental sulfur in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) in dimethyl sulfoxide (B87167) (DMSO). rsc.org This process efficiently cleaves the N-O bond to afford the corresponding amide in good to excellent yields. rsc.org The proposed mechanism suggests that elemental sulfur mediates the N-O bond cleavage, with DMSO playing a role in the formation of the final amide product. rsc.org

Electrochemical Cleavage: Cathodic reduction provides another avenue for N-O bond cleavage. okayama-u.ac.jp Studies on related N-methoxy amides (Weinreb amides) show that simple cathodic reduction in a divided cell can produce the corresponding amide in high yields. okayama-u.ac.jp The mechanism is thought to involve the direct reduction of the N-alkoxyamide, generating an amide anion and an alkoxy radical. okayama-u.ac.jp The subsequent formation of an alcohol from the alkoxy radical helps drive the reaction forward. okayama-u.ac.jp

The following table summarizes representative reductive cleavage reactions applicable to the N-alkoxyamide moiety.

| Reagent/Condition | Substrate Type | Product | Proposed Mechanism | Reference |

| Elemental Sulfur, DABCO, DMSO | N-Alkoxyamides | Amides | N-O bond cleavage mediated by elemental sulfur. | rsc.org |

| Cathodic Reduction | N-Methoxy Amides | Amides | Direct reduction leading to an amide anion and a methoxy (B1213986) radical. | okayama-u.ac.jp |

Other Cleavage Methods:

The N-O bond can also be cleaved under various other catalytic conditions, often as part of a more complex transformation. nih.govnih.gov These methods can involve photocatalysis, transition metal catalysis (e.g., copper, rhodium, nickel), and rearrangements driven by the cleavage of the weak N-O bond. nih.govnih.gov For instance, copper-catalyzed reactions of oxime acetates, which also contain an N-O bond, can lead to the formation of thiazol-2-yl ethers through a process involving N-O bond cleavage and C-H bond activation. mdpi.com

Stability under Various Reaction Conditions

The stability of the this compound moiety is highly dependent on the reaction environment. While susceptible to specific cleavage reagents, the N-alkoxyamide group is stable under a range of other conditions, making it a useful functional group in multi-step syntheses.

Reductive Conditions: The moiety is generally unstable under strong reductive conditions designed to cleave the N-O bond, such as cathodic reduction or treatment with sulfur-based reagents. rsc.orgokayama-u.ac.jp

Oxidative Conditions: The N-O bond can undergo oxidative cleavage. researchgate.net Electrochemical studies on related alkoxyamines show that oxidation can lead to cleavage, forming either a nitroxyl (B88944) radical and a carbocation or an oxoammonium ion and a carbon-centered radical, depending on the substituents. researchgate.net

Acidic and Basic Conditions: The stability in acidic or basic media can vary. In the synthesis of related oligoamides, an acid- and base-controllable switch in the helical structure was observed, suggesting that protonation or deprotonation can influence the conformation around the amide bond without necessarily causing cleavage. nih.gov However, strong acidic or basic conditions, particularly at elevated temperatures, could potentially lead to hydrolysis of the amide bond, a reaction common to all amides.

Catalytic Conditions: The N-alkoxyamide group can be compatible with certain catalytic systems. For example, the development of copper-catalyzed electrophilic amination using related O-benzoyl hydroxylamines demonstrates that the N-O bond can be selectively activated in the presence of a catalyst without leading to indiscriminate decomposition. nih.gov

Stereochemical Considerations in Reactions

When the this compound moiety is part of a chiral molecule or is involved in reactions that create new stereocenters, the stereochemical outcome is of paramount importance. The existing stereocenters and the nature of the reagents and catalysts can profoundly influence the diastereoselectivity or enantioselectivity of a transformation.

Diastereoselectivity and Enantioselectivity in Transformations

Reactions involving the carbon alpha to the amino group or the carbonyl group can proceed with varying degrees of stereoselectivity.

Diastereoselectivity: In transformations of molecules containing existing stereocenters, such as chiral amino alcohol derivatives, the formation of a new stereocenter can be highly diastereoselective. Mechanistic studies on the C-H amination of homoallylic alcohols have revealed that diastereoselectivity can be controlled by stereoelectronic effects. nih.gov A phenomenon known as the "inside alkoxy effect" has been proposed, where the orientation of an existing alkoxy group influences the transition state of a subsequent rearrangement, leading to high anti-selectivity. nih.gov In other systems, such as reactions of alkoxyallylstannanes with aldehydes, the chirality of either the organometallic reagent or the aldehyde can dominate the stereochemical outcome, depending on the specific substrates and reaction conditions. rsc.org

Enantioselectivity: Achieving high enantioselectivity in reactions requires a chiral influence, which can come from a catalyst, a chiral auxiliary, or a chiral reagent. nih.gov For example, the Sharpless asymmetric epoxidation is a key step in the enantioselective synthesis of complex molecules, creating an epoxide with high enantiomeric excess. researchgate.net This chiral epoxide can then be opened regioselectively to install other functional groups, transferring the initial chirality to subsequent products. researchgate.net

The following table outlines factors influencing stereoselectivity in related systems.

| Transformation Type | Influencing Factor | Stereochemical Outcome | Example System | Reference |

| okayama-u.ac.jpnih.gov-Sigmatropic Rearrangement | Stereoelectronic "Inside Alkoxy Effect" | High anti-diastereoselectivity | C-H amination of homoallylic alcohols | nih.gov |

| Aldehyde Addition | Chirality of reacting partners | Chelation control vs. reagent control | Reactions of alkoxyallylstannanes | rsc.org |

| Epoxidation | Chiral Catalyst (e.g., DET) | High enantioselectivity | Sharpless asymmetric epoxidation | researchgate.net |

| Cross-Coupling | Chiral Ligands/Substrates | Stereospecific transfer with retention of configuration | Pd-catalyzed coupling of α-stannylated amines | nih.gov |

Chiral Induction Strategies (if applicable to chiral derivatives)

For derivatives of this compound that are chiral or for reactions intended to produce a single enantiomer, specific chiral induction strategies are necessary.

Substrate Control: A powerful strategy involves starting with an enantiomerically pure building block, such as a natural amino acid. nih.gov The inherent chirality of the starting material is then carried through the synthetic sequence to dictate the stereochemistry of the final product. For example, D- or L-amino acids can be reduced to chiral amino alcohols, which then serve as synthons for more complex chiral molecules without racemization. nih.gov

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. This approach is widely used to achieve high asymmetric induction. nih.gov

Catalyst Control: The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. Chiral rhodium(III) catalysts, for instance, have been used in asymmetric spiroannulation reactions where the catalyst controls both the C-H activation and the stereoselectivity of the bond-forming steps. nih.gov Similarly, chiral ligands on palladium catalysts can achieve stereospecific cross-coupling of nitrogen-containing stereocenters. nih.gov

Reagent Control: Chiral reagents can be used to differentiate between two enantiotopic faces or groups in a prochiral substrate.

These strategies provide a toolkit for chemists to control the three-dimensional architecture of molecules derived from the this compound scaffold, enabling the synthesis of specific stereoisomers.

Vii. Emerging Applications and Future Research Directions in Chemical Science

Potential in Materials Science and Engineering

The presence of multiple functional groups capable of forming covalent and non-covalent bonds makes 2-Amino-N-ethoxy-N-ethylacetamide a compelling candidate for the synthesis of advanced materials.

The primary amine group (-NH2) on the molecule serves as a reactive site for polymerization reactions.